2-(3-Trifluoromethoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% (TFMPA) is a phenylbenzoic acid derivative with three trifluoromethoxy groups attached to the phenyl ring. It is a white solid that is soluble in organic solvents and has a melting point of 77-80°C. TFMPA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Mechanism of Action
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is a trifluoromethylated phenylbenzoic acid derivative, which has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and pain. By inhibiting the activity of COX-2, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% has been found to be an effective antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its versatility, and its ability to be synthesized in a short amount of time. The main limitation of using 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is its low solubility in water, which can limit its use in certain experiments.
Future Directions
Future research on 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% could focus on its potential applications in the development of new pharmaceuticals, pesticides, and dyes. Additionally, further research could be conducted on its effects on cancer cells and cardiovascular disease. Additionally, researchers could investigate the potential of 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% as an antioxidant, as well as its ability to modulate inflammation and pain. Finally, further research could be conducted on the synthesis of 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% and its potential to be used as a catalyst in organic reactions.
Synthesis Methods
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 3-trifluoromethoxybenzaldehyde and p-nitrophenylacetic acid in the presence of a base, such as sodium hydroxide. The reaction is conducted in an aqueous solution at room temperature, and yields a 95% pure product.
Scientific Research Applications
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the synthesis of fluorescent molecules and as a fluorescent indicator in analytical chemistry. Additionally, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is used as a catalyst in organic reactions, such as the Heck reaction, and as a ligand in coordination chemistry.
properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTGLNWCPHYCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681364 |
Source
|
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261915-58-5 |
Source
|
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.